molecular formula C24H45NO3 B12538377 N-(1,3-dihydroxyoctadec-4-en-2-yl)hex-3-enamide CAS No. 797752-88-6

N-(1,3-dihydroxyoctadec-4-en-2-yl)hex-3-enamide

Cat. No.: B12538377
CAS No.: 797752-88-6
M. Wt: 395.6 g/mol
InChI Key: SKKBMXPSJUATTA-UHFFFAOYSA-N
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Description

N-(1,3-dihydroxyoctadec-4-en-2-yl)hex-3-enamide is a complex organic compound known for its unique structure and properties. It belongs to the class of ceramides, which are lipid molecules composed of sphingosine and a fatty acid. Ceramides play a crucial role in maintaining the skin barrier and are involved in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydroxyoctadec-4-en-2-yl)hex-3-enamide typically involves the reaction of a fatty acid with sphingosine. The process includes several steps:

    Amidation: The reaction of the hydroxylated fatty acid with sphingosine to form the amide bond.

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as ceramide synthase are used to catalyze the formation of the amide bond under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydroxyoctadec-4-en-2-yl)hex-3-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the fatty acid chain can be reduced to single bonds.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated fatty acid chains.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-(1,3-dihydroxyoctadec-4-en-2-yl)hex-3-enamide has several applications in scientific research:

    Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.

    Biology: Investigated for its role in cell signaling and apoptosis.

    Medicine: Explored for its potential in treating skin disorders and as a component in skincare products.

    Industry: Utilized in the formulation of cosmetics and personal care products.

Mechanism of Action

The compound exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, influencing membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and apoptosis. The molecular targets include enzymes involved in lipid metabolism and proteins associated with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracosanamide
  • N-(1,3-dihydroxyoctadec-4-en-2-yl)dodecanamide
  • N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide

Uniqueness

N-(1,3-dihydroxyoctadec-4-en-2-yl)hex-3-enamide is unique due to its specific fatty acid chain length and the presence of both hydroxyl and amide functional groups. These structural features confer distinct physical and chemical properties, making it particularly effective in applications related to skin barrier function and cellular signaling.

Properties

CAS No.

797752-88-6

Molecular Formula

C24H45NO3

Molecular Weight

395.6 g/mol

IUPAC Name

N-(1,3-dihydroxyoctadec-4-en-2-yl)hex-3-enamide

InChI

InChI=1S/C24H45NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h6,17-19,22-23,26-27H,3-5,7-16,20-21H2,1-2H3,(H,25,28)

InChI Key

SKKBMXPSJUATTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CC=CCC)O

Origin of Product

United States

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